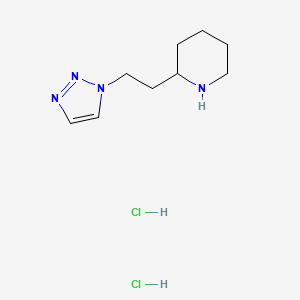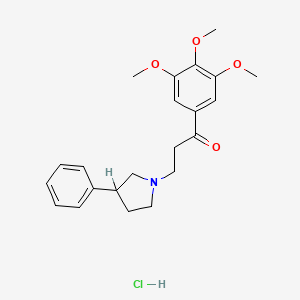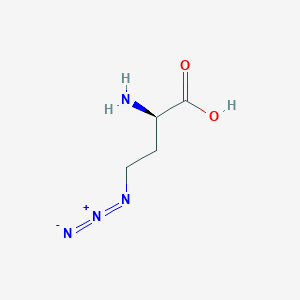
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antifungal Agents : A study by (Sangshetti & Shinde, 2010) reported the synthesis of a series of 1,2,4-triazines, which include 1,2,3-triazole and piperidine rings. These compounds demonstrated significant antifungal activity, with some being equipotent to miconazole against various fungal strains.
Synthesis of Schiff and Mannich Bases : Research by (Bekircan & Bektaş, 2008) focused on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, involving a reaction with piperidine. This study contributes to the field of organic chemistry and drug design.
Crystal Structure Studies : A study conducted by (Thimmegowda et al., 2009) focused on the synthesis and crystal structure of a novel bioactive heterocycle containing a piperidin-1-yl-ethyl ring. This research is significant for understanding the structural properties of such compounds, which is crucial in drug design.
Antimicrobial Activity of Oxadiazole Derivatives : A study by (Krolenko et al., 2016) synthesized new oxadiazole derivatives containing piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. This research is relevant in the development of new antimicrobial agents.
Antibacterial Agents in Fluoroquinolones : Research by (Huang et al., 2010) involved the synthesis of fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks. These compounds showed considerable antibacterial activity, indicating their potential as therapeutic agents.
α-Glucosidase Inhibitory Potential : A 2019 study by (Nafeesa et al.) introduced 1, 2, 4-triazole derivatives with a piperidine moiety as potential anti-diabetic drugs. These compounds showed moderate α-glucosidase inhibitory activity, suggesting their potential use in diabetes treatment.
EGFR Inhibitors in Cancer Therapy : (Karayel, 2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors. These compounds showed potential as anti-cancer agents.
Propiedades
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]piperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13;;/h6,8-10H,1-5,7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWLMKNDBXSDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-1,2,3-Triazol-1-yl)ethyl)piperidine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)


![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2414532.png)